molecular formula C12H12N2O2S2 B2749184 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797571-65-3

1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2749184
CAS No.: 1797571-65-3
M. Wt: 280.36
InChI Key: KEBTVPACAULMQJ-UHFFFAOYSA-N
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Description

1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a thiazol-2-yloxy group. The azetidine nitrogen is further functionalized with an ethanone moiety linked to a thiophen-3-yl substituent. This structure combines three distinct heterocyclic systems: azetidine, thiazole, and thiophene, which confer unique electronic and steric properties. The compound’s molecular weight is approximately 296.35 g/mol (calculated from constituent atoms: C₁₁H₁₂N₂O₂S₂).

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-11(5-9-1-3-17-8-9)14-6-10(7-14)16-12-13-2-4-18-12/h1-4,8,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBTVPACAULMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is as follows:

    Formation of Thiazole Intermediate: The synthesis begins with the preparation of the thiazole intermediate. This can be achieved by reacting 2-aminothiazole with an appropriate halogenated compound under basic conditions.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the thiazole intermediate with an azetidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Thiophene Attachment: Finally, the thiophene ring is introduced by reacting the azetidine-thiazole intermediate with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions on the thiazole or thiophene rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with various biological targets.

    Industry: In materials science, the compound could be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole and thiophene rings could facilitate binding to these targets, while the azetidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Core Structure Key Substituents Synthetic Approach Notable Properties
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone (Target) Azetidine + thiazole ether + thiophene-ethanone Thiazol-2-yloxy (C₃H₂NOS), thiophen-3-yl (C₄H₃S) Likely involves azetidine functionalization and nucleophilic substitution Combines rigidity (azetidine) with aromaticity (thiazole, thiophene)
(1-Benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone (8a) Indole + thiazole-carbonyl Benzyl group (C₆H₅CH₂), thiazol-2-yl carbonyl Alkylation of indole with benzyl bromide, followed by acylation High yield (76%), yellow solid; indole-thiazole hybrids show antimicrobial activity
2-Acetylthiazole Thiazole + ethanone Acetyl group (COCH₃) at thiazole-2-position Condensation of thiazole with acetylating agents Simple structure; used as a flavoring agent and antioxidant
1-(3-Methyl[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanone Thiazolo-benzimidazole + ethanone Methyl group on thiazolo-benzimidazole, ethanone Multi-step cyclization and acylation Molecular weight 230.29 g/mol; potential pharmaceutical applications
4-Methyl-5-(arylazo)-2-[(thiophen-2-yl)ethylidene]thiazol-3-amines (4a–d) Thiazole + thiophene + hydrazineylidene Arylazo, thiophen-2-yl substituents Three-component reaction of 2-acetylthiophene, thiocarbohydrazide, and hydrazonoyl chlorides Cytotoxic activity against MCF-7 cancer cells

Key Structural and Functional Differences

Thiophene-3-yl substitution (vs. thiophene-2-yl in ) may alter electronic distribution and π-stacking interactions.

Synthetic Complexity :

  • The azetidine-thiazole ether linkage likely requires careful control of reaction conditions (e.g., low temperature) to avoid ring strain , whereas indole-thiazole hybrids are synthesized via straightforward alkylation/acylation .

Biological Relevance :

  • Thiazole-indole hybrids (e.g., compound 8a) are explored for antimicrobial activity , while thiazole-thiophene derivatives (e.g., compounds 4a–d) demonstrate cytotoxicity . The target compound’s bioactivity remains uncharacterized in the provided evidence.

Molecular Weight and Solubility :

  • The target (≈296 g/mol) is heavier than 2-acetylthiazole (127 g/mol) but lighter than thiazolo-benzimidazole derivatives (≈230–296 g/mol) . Its solubility profile may differ due to the polar azetidine and thiophene groups.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis may draw from methods used for azetidine functionalization (e.g., nucleophilic substitution with thiazol-2-yloxy groups) and thiophene-ethanone coupling .
  • Structure-Activity Relationships (SAR) : The azetidine’s small ring size could enhance metabolic stability compared to larger heterocycles like indole .
  • Unanswered Questions: No data on the target’s pharmacokinetics, toxicity, or specific biological targets are available in the provided evidence.

Biological Activity

1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound characterized by a unique combination of thiazole, azetidine, and thiophene rings. This structural diversity suggests potential for a range of biological activities, making it an interesting candidate for pharmaceutical research. The compound's mechanism of action likely involves interactions with various molecular targets, including enzymes and receptors, which may lead to therapeutic effects.

Synthesis and Structural Features

The synthesis of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves several steps:

  • Formation of the Thiazole Ring : This is often achieved by reacting 2-aminothiazole with halogenated compounds under basic conditions.
  • Azetidine Ring Formation : The thiazole intermediate is then reacted with an azetidine derivative using coupling reagents like EDCI in the presence of a base.
  • Coupling with Thiophene : Finally, the azetidine compound is coupled with a thiophene derivative to yield the final product.

This multi-step synthesis highlights the compound's complexity and potential for modification to enhance biological activity.

The biological activity of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Interaction : Binding to receptors may modulate signaling pathways, affecting cellular responses.

The thiazole and thiophene rings are particularly noted for their roles in enhancing binding affinity and specificity to biological targets, potentially leading to diverse pharmacological effects .

Biological Activity

Research indicates that compounds similar to 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone exhibit various biological activities:

Compound Name Structural Features Biological Activity
2-MethylthiazoleThiazole ringAntimicrobial
5-(Thiophen-2-yl)-1,3,4-thiadiazoleThiadiazole and thiopheneAnti-inflammatory
4-AcetylthiazoleAcetylated thiazoleAnticancer

The unique combination of thiazole, azetidine, and thiophene in this compound may synergistically enhance its biological activities compared to other compounds .

Case Studies and Research Findings

Recent studies have explored the biological efficacy of similar compounds:

  • Anticancer Activity : Compounds containing thiazole and thiophene rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in leukemia and breast cancer models .
  • Mechanistic Insights : Flow cytometry analyses indicate that these compounds can induce apoptosis in cancer cells through caspase activation, suggesting a potential role in cancer therapy .
  • Comparative Studies : Research comparing similar heterocyclic compounds has revealed that structural modifications can significantly impact biological potency. For example, electron-withdrawing groups at specific positions on the aromatic rings were found to enhance anticancer activity .

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